2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline
Description
2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline (CAS: 345990-94-5, MFCD02018962) is a piperidine derivative featuring a 2,6-dimethyl-substituted piperidine ring conjugated via a carbonyl group to an aniline moiety. This compound, cataloged as QZ-0096 in commercial libraries, is synthesized with a purity of 95% and is structurally characterized by its hybrid architecture, combining the steric and electronic effects of the piperidine ring with the aromatic and nucleophilic properties of the aniline group .
Properties
IUPAC Name |
(2-aminophenyl)-(2,6-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)16(10)14(17)12-8-3-4-9-13(12)15/h3-4,8-11H,5-7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDUKWZNBHOKHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=CC=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387827 | |
| Record name | (2-Aminophenyl)(2,6-dimethylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345990-94-5 | |
| Record name | (2-Aminophenyl)(2,6-dimethyl-1-piperidinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345990-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Aminophenyl)(2,6-dimethylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline typically involves the reaction of 2,6-dimethylpiperidine with aniline in the presence of a carbonylating agent. One common method is the acylation of aniline with 2,6-dimethylpiperidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research has shown potential therapeutic effects in the treatment of neurological disorders, cancer, and other diseases.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, in the context of neurological disorders, it may interact with neurotransmitter receptors, altering signal transduction pathways and influencing neuronal function .
Comparison with Similar Compounds
Key Observations:
The 4,4-dimethyl substitution in QD-2499 creates a quaternary carbon, significantly altering ring flexibility and solubility.
Functional Group Diversity: QZ-0096’s carbonyl-aniline linkage introduces hydrogen-bonding capability and electrophilicity at the carbonyl carbon, distinguishing it from QM-8662 (direct piperidine-aniline bond) and QD-2499 (carboxylic acid group). QY-4356’s ethanol group enhances hydrophilicity, whereas QZ-1373’s acetic acid moiety confers ionic character under physiological conditions.
Purity and Synthetic Utility :
- QM-8662 has the highest purity (98%), making it preferable for precise synthetic applications. QZ-0096’s 95% purity may require additional purification steps for sensitive reactions .
Research Findings and Implications
- Reactivity : The carbonyl group in QZ-0096 could facilitate nucleophilic addition or amide bond formation, offering versatility in derivatization compared to QM-8662 or QY-4354.
- Solubility: QZ-0096’s aromatic and carbonyl groups may reduce aqueous solubility relative to QY-4356 (ethanol) or QZ-1373 (carboxylic acid).
- Biological Interactions : The 2,6-dimethyl substitution in QZ-0096 and QY-4356 may improve binding selectivity in chiral environments, such as enzyme active sites, compared to other analogs .
Biological Activity
2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline, a compound with a unique substitution pattern, has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies that highlight its efficacy in various biological contexts.
The compound features a piperidine ring substituted with a carbonyl group and an aniline moiety. Its structural uniqueness contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signal transduction pathways associated with neurological functions.
- Enzyme Modulation : It can inhibit or activate enzymes involved in critical biological processes, potentially affecting pathways related to inflammation and cancer progression.
1. Anticancer Activity
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For example, studies have shown its effectiveness in inhibiting the growth of human cervix carcinoma (HeLa) cells with an IC50 value indicating significant potency .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by suppressing COX-2 activity, a key enzyme in the inflammatory pathway. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .
3. Neuroprotective Properties
Given its interaction with neurotransmitter receptors, there is potential for this compound to provide neuroprotective effects, which could be beneficial in treating neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 Value (μM) | References |
|---|---|---|---|
| Anticancer | HeLa (cervix carcinoma) | 9.6 ± 0.7 | |
| Anti-inflammatory | COX-2 inhibition | 0.04 ± 0.09 | |
| Neuroprotective | Neuronal cell lines | Not specified |
Case Study: Anticancer Activity
In a study examining the compound's effects on HeLa cells, results indicated that treatment led to significant reductions in cell viability compared to untreated controls. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of this compound demonstrated that it significantly reduced levels of pro-inflammatory cytokines in RAW264.7 macrophages upon treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
